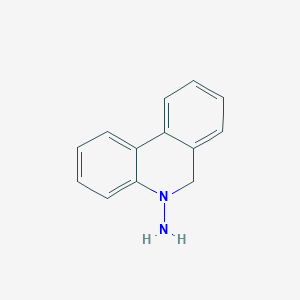

Phenanthridin-5(6H)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62764-29-8 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

6H-phenanthridin-5-amine |

InChI |

InChI=1S/C13H12N2/c14-15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8H,9,14H2 |

InChI Key |

GCWVJHBEKIEJSN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3N1N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phenanthridin-5(6H)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for Phenanthridin-5(6H)-amine, also known as 6-amino-5,6-dihydrophenanthridine. Due to the limited availability of a direct one-pot synthesis, this guide focuses on a two-step approach: the synthesis of the aromatic precursor, 6-aminophenanthridine, followed by its reduction to the target molecule. The methodologies presented are based on established chemical principles and published synthetic routes for related compounds.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process. The first step involves the construction of the phenanthridine core with an amino group at the 6-position, yielding 6-aminophenanthridine. The second step is the selective reduction of the imine functionality within the phenanthridine ring system to afford the desired 5,6-dihydrophenanthridine derivative.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Aminophenanthridine

The synthesis of 6-aminophenanthridine can be achieved through the condensation of a benzyloxyaniline with 2-chlorobenzonitrile in the presence of a strong base like sodium amide in liquid ammonia.

Experimental Protocol

Materials:

-

Benzyloxyaniline

-

2-Chlorobenzonitrile

-

Sodium metal

-

Iron(III) nitrate (catalyst)

-

Anhydrous diethyl ether (Et₂O)

-

Liquid ammonia (NH₃)

Procedure:

-

In a flask equipped with a condenser, add liquid ammonia (200 mL).

-

To the liquid ammonia, add a catalytic amount of iron(III) nitrate (0.02 g) followed by the portion-wise addition of sodium metal (0.23 g, 10 mmol).

-

Stir the mixture for 30 minutes. The disappearance of the initial blue color indicates the formation of sodium amide (NaNH₂).

-

To this suspension, add a solution of benzyloxyaniline (10 mmol) in a minimal amount of anhydrous diethyl ether.

-

Stir the resulting mixture for 30 minutes.

-

Add a solution of 2-chlorobenzonitrile (1.37 g, 10 mmol) in anhydrous diethyl ether.

-

After the reaction is complete, the ammonia is allowed to evaporate.

-

The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzyloxy-6-aminophenanthridine.

-

The benzyloxy protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C in ethanol) to yield 6-aminophenanthridine.

Data Presentation

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Benzyloxyaniline | 2-Chlorobenzonitrile | Na, Fe(NO₃)₃ | Liquid NH₃, Et₂O | Benzyloxy-6-aminophenanthridine |

Step 2: Reduction of 6-Aminophenanthridine to this compound

The reduction of the 6-aminophenanthridine to the target 5,6-dihydrophenanthridine derivative can be accomplished via catalytic hydrogenation. This reaction selectively reduces the C=N double bond of the heterocyclic ring.

Experimental Protocol

Materials:

-

6-Aminophenanthridine

-

Platinum(IV) oxide (PtO₂) (Adam's catalyst)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 6-aminophenanthridine in glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of Celite.

-

The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is dried, filtered, and the solvent is evaporated to yield this compound.

Note: The reaction conditions, particularly the choice of catalyst and solvent, may require optimization for the specific substrate to achieve high yield and selectivity.

Data Presentation

| Starting Material | Catalyst | Solvent | Pressure | Product |

| 6-Aminophenanthridine | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂ | This compound |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This technical guide outlines a robust and feasible synthetic route for this compound. While a direct synthesis is not prominently described in the literature, the presented two-step approach, involving the formation of 6-aminophenanthridine followed by catalytic hydrogenation, provides a clear and logical pathway for obtaining the target compound. The provided experimental protocols serve as a strong foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application. It is recommended that the reaction conditions for the reduction step be carefully optimized to maximize yield and purity.

An In-depth Technical Guide to the Synthesis of Phenanthridin-5(6H)-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Phenanthridin-5(6H)-amine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These nitrogen-containing heterocyclic scaffolds are key components of various biologically active molecules, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as DNA intercalating agents, demonstrating their potential in anticancer therapies.[1][2] This guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around the introduction of an amino group at the C6 position of the phenanthridine core. The most common strategies involve the functionalization of a pre-formed phenanthridinone or a 6-halophenanthridine precursor. Key methodologies include:

-

Nucleophilic Aromatic Substitution (SNA_r_): A direct approach where a 6-halophenanthridine is reacted with a primary or secondary amine.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used cross-coupling reaction for the formation of C-N bonds.[3][4][5]

-

Copper-Catalyzed Ullmann Condensation: A classic method for C-N bond formation, often requiring harsher conditions but can be effective for certain substrates.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Synthesis of 6-Chlorophenanthridine (A Key Intermediate)

A common precursor for the synthesis of this compound derivatives is 6-chlorophenanthridine, which is typically prepared from the commercially available phenanthridin-6(5H)-one.

Procedure:

A mixture of phenanthridin-6(5H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq) is heated at reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude 6-chlorophenanthridine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

This method involves the direct reaction of 6-chlorophenanthridine with a variety of primary and secondary amines.

General Procedure:

To a solution of 6-chlorophenanthridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, the desired amine (1.5-2.0 eq) is added. The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a mild and efficient alternative for the synthesis of N-aryl and N-alkyl phenanthridin-6-amines from 6-bromo- or 6-chlorophenanthridine.[4][6]

General Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), 6-bromophenanthridine (1.0 eq), the corresponding amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq), a phosphine ligand such as (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined in a dry, degassed solvent like toluene (5-10 mL). The reaction mixture is heated at 80-110 °C for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the target this compound derivative.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives, allowing for easy comparison of different synthetic routes and reaction conditions.

| Entry | Amine | Method | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | Nucleophilic Substitution | Ethanol | - | Reflux | 6 | 75 |

| 2 | Benzylamine | Nucleophilic Substitution | Isopropanol | - | Reflux | 8 | 82 |

| 3 | Morpholine | Nucleophilic Substitution | Acetonitrile | - | Reflux | 12 | 88 |

| 4 | Aniline | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 100 | 18 | 91 |

| 5 | p-Toluidine | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 100 | 20 | 85 |

| 6 | n-Butylamine | Buchwald-Hartwig | Toluene | Pd₂(dba)₃ / BINAP / NaOtBu | 90 | 12 | 78 |

Note: Yields are for the isolated, purified product.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound Derivatives

Caption: General synthetic routes to this compound derivatives.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

This compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs).[7] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, can lead to synthetic lethality.

Caption: The role of PARP-1 in DNA repair and its inhibition.

Conclusion

The synthesis of this compound derivatives is a dynamic area of research with significant implications for the development of new therapeutic agents. The methodologies outlined in this guide, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, provide a robust toolkit for accessing a diverse range of these valuable compounds. The continued exploration of their structure-activity relationships, particularly as PARP inhibitors, holds great promise for the future of targeted cancer therapy.

References

- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of cationic and neutral phenanthridine intercalators to a DNA oligomer is controlled by dispersion energy: quantum chemical calculations and molecular mechanics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. [PDF] Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids | Semantic Scholar [semanticscholar.org]

chemical properties of Phenanthridin-5(6H)-amine

An In-depth Technical Guide on the Chemical Properties of Amino-Phenanthridinone Derivatives

Disclaimer: The requested compound, "Phenanthridin-5(6H)-amine," is not prominently featured in the available scientific literature. Based on the provided search results, it is likely that the intended subject of inquiry is the class of amino-substituted phenanthridin-6(5H)-one derivatives. These compounds are structurally related and are of significant interest in medicinal chemistry. This guide will, therefore, focus on the chemical properties, synthesis, and biological activities of amino-phenanthridin-6(5H)-one derivatives, with phenanthridin-6(5H)-one serving as the parent compound for foundational data.

Introduction

The phenanthridine scaffold is a crucial heterocyclic framework found in numerous natural products and pharmacologically active molecules.[1][2][3] Derivatives of phenanthridine have garnered substantial attention from the scientific community due to their wide range of biological activities, including anticancer, antiparasitic, and neurotrophic properties.[1][2] A particularly important class of these compounds is the phenanthridin-6(5H)-ones, which are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1][4] The inhibition of PARP is a clinically validated strategy in cancer therapy.[1]

This technical guide provides a comprehensive overview of the chemical and biological properties of amino-substituted phenanthridin-6(5H)-one derivatives, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of the parent compound, phenanthridin-6(5H)-one, are summarized in the table below. These properties are crucial for understanding the behavior of its derivatives in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C13H9NO | [4][5] |

| Molecular Weight | 195.22 g/mol | [4] |

| Melting Point | 290-292 °C | [5][6] |

| Boiling Point | 435 °C | [6] |

| Water Solubility | Insoluble | [5][6] |

| Solubility in Organic Solvents | Soluble in DMSO (5 mg/ml) | [5][6] |

| λmax | 338 nm (in Ethanol) | [6] |

| Appearance | White to light yellow to light orange powder to crystal | [6] |

Synthesis and Reactivity

The synthesis of phenanthridin-6(5H)-one and its amino-substituted derivatives can be achieved through various synthetic routes. Modern methods often focus on efficiency, atom economy, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Methodologies

Several strategies have been developed for the synthesis of the phenanthridinone core, including:

-

Intramolecular Cyclization Reactions: These are among the most common methods and can involve photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes or transition-metal-catalyzed C-H amination.[1][2]

-

Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for C-C and C-N bond formation to construct the phenanthridinone skeleton.[1][7]

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to synthesize complex phenanthridinone derivatives from simple starting materials.[1][8]

A general workflow for the synthesis and evaluation of these compounds is depicted below.

Experimental Protocols

Synthesis of 7-Aminophenanthridin-6(5H)-one Derivatives (APH1–APH5) [8]

This protocol is based on a previously reported method for the synthesis of multitarget phenanthridin-6(5H)-one derivatives.[8]

-

Step 1: Synthesis of 4,6-diaryl-5,6-dihydroanthranylate derivatives (1).

-

A mixture of an appropriate ortho-nitrochalcone, ethyl acetoacetate, and a suitable primary amine is subjected to a CAN (Ceric Ammonium Nitrate)-catalyzed multicomponent reaction.

-

The specific stoichiometry and reaction conditions (solvent, temperature, reaction time) are optimized for each set of starting materials.

-

-

Step 2: Oxidative Dehydrogenation.

-

The intermediate from Step 1 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

This step leads to the oxidative dehydrogenation of the central ring of the molecule.

-

-

Step 3: Reductive Cyclization.

-

The product from Step 2 undergoes reductive cyclization to yield the target amino-phenanthridinone compounds (APH1–APH5).

-

The reaction conditions for this step are selected to achieve high yields of the final products.

-

-

Purification.

-

The final compounds are purified using standard techniques such as column chromatography or recrystallization.

-

-

Characterization.

-

The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Biological Activity and Signaling Pathways

Amino-phenanthridinone derivatives exhibit a range of biological activities, with neuroprotection and anticancer effects being the most prominent.

Neuroprotective Effects and the Nrf2 Pathway

Certain 7-aminophenanthridin-6(5H)-one derivatives have been shown to possess neuroprotective properties against metal-induced cell death and oxidative stress.[8] These effects are, in part, mediated through the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8]

The activation of the Nrf2 pathway by these compounds leads to a decrease in the expression of Keap1 and a corresponding increase in the expression of Nrf2.[8] This, in turn, upregulates the expression of antioxidant enzymes such as glutathione peroxidase (Gpx) and catalase (Cat), thereby protecting cells from oxidative damage.[8]

Anticancer Activity

The phenanthridine scaffold is present in several compounds with known anticancer properties.[9] Some novel phenanthridines have demonstrated cytotoxicity against cancer cell lines such as K-562 and MCF-7.[9] The proposed mechanisms of action include cell cycle arrest, induction of apoptosis, and increased levels of the p53 tumor suppressor protein.[9]

Conclusion

Amino-phenanthridin-6(5H)-one derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis has been refined through modern organic chemistry techniques, allowing for the creation of diverse molecular libraries. The demonstrated biological activities, particularly as PARP inhibitors and neuroprotective agents acting through the Nrf2 pathway, highlight their potential for the development of new therapeutic agents. Future research in this area will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as further elucidating their mechanisms of action in various disease models.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 7. Copper-Catalyzed Selective ortho-C-H/N-H Annulation of Benzamides with Arynes: Synthesis of Phenanthridinone Alkaloids. | Semantic Scholar [semanticscholar.org]

- 8. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Phenanthridin-5(6H)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Phenanthridin-5(6H)-amine. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a combination of established synthetic routes and predicted spectroscopic data based on known phenanthridine chemistry.

Introduction to this compound

Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure is present in several alkaloids and synthetic molecules with potential therapeutic applications. The position of substituents on the phenanthridine ring system critically influences its biological activity. This guide focuses on the elucidation of the structure of this compound, a specific isomer with the amino group at the 5-position. The "(6H)" designation likely indicates the position of a proton, suggesting a tautomeric form or a specific hydrogenation state. For the purpose of this guide, we will consider the aromatic 5-aminophenanthridine as the primary structure of interest.

Synthesis of this compound

The synthesis of aminophenanthridines can be achieved through various synthetic strategies. A common approach involves the construction of the phenanthridine core followed by the introduction of the amino group. One plausible synthetic route is a modification of the Bischler-Napieralski reaction followed by aromatization and subsequent amination.

Experimental Protocol: A Proposed Synthetic Pathway

-

Step 1: Acylation of a Biphenyl Amine. 2-Aminobiphenyl is acylated with a suitable reagent like formyl chloride or acetic anhydride to yield the corresponding N-acyl derivative.

-

Step 2: Cyclization. The N-acyl-2-aminobiphenyl undergoes intramolecular cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a dihydrophenanthridine intermediate.

-

Step 3: Aromatization. The dihydrophenanthridine is aromatized to the corresponding phenanthridine. This can be achieved by heating with a dehydrogenating agent like palladium on carbon (Pd/C).

-

Step 4: Nitration. The phenanthridine is nitrated using a mixture of nitric acid and sulfuric acid. The position of nitration can be directed by controlling reaction conditions, although a mixture of isomers is likely. The 5-nitro isomer would be the target for this synthesis.

-

Step 5: Reduction. The nitro group of the 5-nitrophenanthridine is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

-

Step 6: Purification. The final product, this compound, is purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of the phenanthridine core and the typical effects of an amino substituent on an aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 5.0 - 6.0 | br s | - |

| H-1 | 7.8 - 8.0 | d | 8.0 |

| H-2 | 7.4 - 7.6 | t | 7.5 |

| H-3 | 7.6 - 7.8 | t | 7.5 |

| H-4 | 8.0 - 8.2 | d | 8.0 |

| H-6 | 8.8 - 9.0 | s | - |

| H-7 | 7.5 - 7.7 | t | 7.5 |

| H-8 | 7.3 - 7.5 | t | 7.5 |

| H-9 | 7.9 - 8.1 | d | 8.0 |

| H-10 | 8.5 - 8.7 | d | 8.0 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 122.0 - 124.0 |

| C-2 | 126.0 - 128.0 |

| C-3 | 128.0 - 130.0 |

| C-4 | 124.0 - 126.0 |

| C-4a | 130.0 - 132.0 |

| C-4b | 121.0 - 123.0 |

| C-5 | 145.0 - 147.0 |

| C-6 | 150.0 - 152.0 |

| C-6a | 125.0 - 127.0 |

| C-7 | 129.0 - 131.0 |

| C-8 | 123.0 - 125.0 |

| C-9 | 127.0 - 129.0 |

| C-10 | 115.0 - 117.0 |

| C-10a | 133.0 - 135.0 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Fragmentation Pattern |

| [M]⁺ | 194.08 | Molecular ion |

| [M-HCN]⁺ | 167.07 | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | 178.08 | Loss of amino radical |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1580 | N-H bend | Medium |

| 1600, 1480 | Aromatic C=C stretch | Medium-Strong |

| 1340 - 1250 | Aromatic C-N stretch | Strong |

| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Caption: General workflow for the structure elucidation of an organic compound.

Conclusion

The Biological Versatility of the Phenanthridine Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The phenanthridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds. While specific data on Phenanthridin-5(6H)-amine is limited in publicly available scientific literature, the broader class of phenanthridine derivatives has been extensively studied, revealing a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities associated with phenanthridine derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Phenanthridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting fundamental cellular processes to induce cell cycle arrest and apoptosis.

A significant body of research highlights the ability of phenanthridine derivatives to interact with DNA. This interaction can occur through intercalation, where the planar phenanthridine ring system inserts itself between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription.[1] Furthermore, certain derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological stress during replication.[2] By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptotic cell death.[2]

One notable derivative, compound 8a , exhibited significant cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.28 μM. Mechanistic studies revealed that this compound inhibits both DNA topoisomerase I and II, arrests the cell cycle in the S phase, and induces apoptosis through the modulation of Bcl-2 and Bax protein expression. Another compound, 5g , from a series of dihydropyrrolo[1,2-f]phenanthridines, also displayed significant anticancer and DNA cleavage activity.[3][4]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | MCF-7 (Breast) | 0.28 | [2] |

| 8a | PC3 (Prostate) | 0.54 | [2] |

| 8a | Hela (Cervical) | 0.61 | [2] |

| 8a | A549 (Lung) | 0.73 | [2] |

| 8a | HepG2 (Liver) | 0.88 | [2] |

| 8m | MCF-7 (Breast) | 0.35 | [2] |

| 8m | PC3 (Prostate) | 0.62 | [2] |

| 8m | Hela (Cervical) | 0.75 | [2] |

| 8m | A549 (Lung) | 0.89 | [2] |

| 8m | HepG2 (Liver) | 1.02 | [2] |

Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated until they reach 90-95% confluency.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the phenanthridine derivatives and incubated for 48 hours.[2]

-

MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[2]

-

Formazan Solubilization: The medium is removed, and 200 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or IIα, and the test compound at various concentrations.[2]

-

Incubation: The mixture is incubated at 37°C for 30 minutes to allow the enzymatic reaction to occur.[2]

-

Gel Electrophoresis: The reaction is stopped, and the DNA samples are subjected to agarose gel electrophoresis.[2]

-

Visualization: The DNA bands are stained with an appropriate dye (e.g., Genecolour I™) and visualized.[2] Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Anticancer Drug Discovery Workflow.

Antimicrobial Activity: A Broad Spectrum of Action

Phenanthridine derivatives have demonstrated significant activity against a variety of microorganisms, including bacteria and mycobacteria. This broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

The antimicrobial mechanism of action for some phenanthridine derivatives is linked to their ability to interfere with bacterial cell division. For instance, some benzo[c]phenanthridinium derivatives have been shown to target FtsZ, a protein essential for bacterial cytokinesis.[5] By inhibiting the assembly of the FtsZ ring, these compounds prevent cell division and lead to bacterial death.[5]

In the realm of antitubercular agents, phenanthridine amides and 1,2,3-triazole analogues have shown promise. For example, a phenanthridine amide derivative, PA-01 , exhibited a minimum inhibitory concentration (MIC) of 61.31 μM against Mycobacterium tuberculosis H37Rv in a Microplate Alamar Blue Assay (MABA).[6] Another study on phenanthridone derivatives identified HCK20 as a potent agent against various Streptococcus species, with MICs ranging from 15 to 60 µM.[7][8] The proposed mechanism for HCK20 involves influencing the permeability of the bacterial cell wall by interacting with penicillin-binding proteins (PBPs).[7][8]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µM) | Assay | Reference |

| PA-01 | Mycobacterium tuberculosis H37Rv | 61.31 | MABA | [6] |

| PT-09 | Mycobacterium tuberculosis H37Rv | 41.47 | MABA | [6] |

| HCK20 | Streptococcus pneumoniae | 15 - 60 | Broth Microdilution | [7][8] |

| HCK20 | Streptococcus agalactiae | 15 - 60 | Broth Microdilution | [7][8] |

| HCK20 | Streptococcus suis | 15 - 60 | Broth Microdilution | [7][8] |

| BPD-6 | Mycobacterium tuberculosis | Low-micromolar | REMA | [9] |

| BPD-9 | Mycobacterium tuberculosis | Low-micromolar | REMA | [9] |

Experimental Protocols: Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilutions: Serial twofold dilutions of the phenanthridine derivative are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.

This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis.

-

Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the inner wells containing Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: After incubation, a solution of Alamar Blue (resazurin) is added to each well.

-

Re-incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Neuroprotective Activity: Combating Oxidative Stress and Neurodegeneration

Several phenanthridin-6(5H)-one derivatives have been investigated for their neuroprotective effects, demonstrating potential for the treatment of neurodegenerative diseases. These compounds often exhibit multitarget activity, addressing key pathological mechanisms such as oxidative stress, metal-induced toxicity, and neuroinflammation.

A series of 7-amino-phenanthridin-6(5H)-one derivatives (APH compounds) have shown promising neuroprotective actions.[10] These compounds were found to possess antioxidant properties, mediated in part through the induction of the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes.[10] They also exhibited selective metal-chelating activity, being able to chelate iron and copper ions, which are implicated in oxidative stress and neurodegeneration. Furthermore, some of these derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes involved in neuroinflammation. The parent compound, 6(5H)-phenanthridinone, has also been described as a poly(ADP-ribose)polymerase (PARP) inhibitor, an activity associated with anti-inflammatory effects.

Experimental Protocols: Neuroprotective Assays

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

-

Cell Culture and Treatment: Neuronal cells (e.g., SN56 cells) are cultured in 96-well plates and pre-treated with the phenanthridine derivatives for a specified time. They are then exposed to a neurotoxic agent (e.g., a heavy metal).

-

Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red, and the cells are incubated for a further 2-3 hours.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol).

-

Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm. A higher absorbance indicates greater cell viability.

This assay measures the levels of malondialdehyde, a marker of oxidative stress-induced lipid peroxidation.

-

Sample Preparation: Cells or tissues are homogenized in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of thiobarbituric acid and heated under acidic conditions.

-

Formation of MDA-TBA Adduct: MDA in the sample reacts with TBA to form a colored adduct.

-

Spectrophotometric Measurement: The absorbance of the resulting pink-colored solution is measured at approximately 532 nm. The concentration of MDA is determined by comparison with a standard curve.

References

- 1. Anticancer test with the MTT assay method [bio-protocol.org]

- 2. protocols.io [protocols.io]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Phenanthridine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthridine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated chemists and pharmacologists for over a century. Their discovery marked a significant milestone in heterocyclic chemistry and opened avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the seminal discoveries, key experimental protocols for their synthesis and isolation, and a summary of their biological activities, with a focus on their mechanism of action as topoisomerase inhibitors.

The Genesis of a Heterocycle: Early Discoveries

The journey into the world of phenanthridine alkaloids began in 1891 when Amé Pictet and H. J. Ankersmit first reported the synthesis of the parent compound, phenanthridine.[1][2] Their pioneering work involved the pyrolysis of the condensation product of benzaldehyde and aniline.[2] This initial method, while groundbreaking, suffered from low yields.

Subsequent research led to the development of more efficient synthetic routes. The Pictet-Hubert reaction, reported in 1899, involved the cyclization of N-acyl-o-aminobiphenyls at high temperatures using zinc chloride.[3] A significant improvement came in 1931 with the Morgan-Walls reaction, which utilized phosphorus oxychloride in boiling nitrobenzene for the dehydrative ring closure, offering better yields and milder conditions.[2][3] These classical methods laid the fundamental groundwork for accessing the phenanthridine core structure.

Sourcing Nature's Blueprint: Isolation of Phenanthridine Alkaloids

Phenanthridine alkaloids are abundant in the plant kingdom, particularly within the Papaveraceae and Rutaceae families.[4][5] A prominent example is the isolation of chelerythrine, a well-studied benzophenanthridine alkaloid, from plants of the Zanthoxylum genus.[6][7][8]

Experimental Protocol: Isolation of Chelerythrine from Zanthoxylum simulans

The following is a representative protocol for the isolation of chelerythrine:

1. Extraction:

-

Dried and powdered plant material (e.g., root bark of Zanthoxylum simulans) is subjected to extraction with a suitable solvent, such as methanol.[6]

-

The crude extract is then acidified with an acid (e.g., HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

2. Basification and Liquid-Liquid Extraction:

-

The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This converts the alkaloid salts back to their free base form.

-

The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent, such as chloroform or dichloromethane.

3. Chromatographic Purification:

-

The organic extract containing the crude alkaloids is concentrated under reduced pressure.

-

The residue is then subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired alkaloid (chelerythrine) are combined.

4. Crystallization:

-

The combined fractions are concentrated, and the purified chelerythrine is crystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure compound.

Constructing the Core: Key Synthetic Methodologies

The synthesis of the phenanthridine core has evolved significantly since its discovery. Modern methods offer greater efficiency, functional group tolerance, and regioselectivity.

Classical Synthetic Protocols

Pictet-Hubert Reaction:

-

Reactants: An N-acyl-o-aminobiphenyl.

-

Reagents: Zinc chloride.

-

Conditions: The reactants are heated at high temperatures (250-300 °C).[3]

-

Mechanism: The reaction proceeds via a dehydrative cyclization.

Morgan-Walls Reaction:

-

Reactants: An N-acyl-o-aminobiphenyl.

-

Reagents: Phosphorus oxychloride (POCl₃).

-

Conditions: The reaction is carried out in a high-boiling solvent such as nitrobenzene at reflux.[2][3]

-

Mechanism: This method also involves a dehydrative ring closure, facilitated by the powerful dehydrating agent POCl₃.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a plethora of methods for constructing the phenanthridine scaffold, including:

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, have been extensively used to form key biaryl intermediates, which are then cyclized to form the phenanthridine ring.[1][2][9]

-

Radical Cyclizations: Free-radical mediated cyclizations of appropriately substituted precursors offer a powerful and versatile approach to phenanthridine synthesis.[10]

-

[2+2+2] Cyclotrimerization Reactions: Microwave-assisted [2+2+2] cyclotrimerization reactions have been developed for a concise synthesis of the phenanthridine core.[11]

Biological Activity and Quantitative Data

Phenanthridine alkaloids exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5] Their planar aromatic structure allows them to intercalate with DNA, a key aspect of their mechanism of action.[5]

| Alkaloid | Activity | Organism/Cell Line | IC50/MIC (µM) | Reference |

| Chelerythrine | Antibacterial | Staphylococcus aureus | 1.56 | [12] |

| Sanguinarine | Antibacterial | Staphylococcus aureus | 0.78 | [12] |

| Nitidine | Anticancer | Human leukemia (HL-60) | 0.27 | [13] |

| Fagaronine | Anticancer | Human leukemia (HL-60) | 0.18 | [13] |

| NK109 | Anticancer | P388 leukemia | 0.17 | [5] |

| NK314 | Anticancer | P388 leukemia | 0.04 | [5] |

Mechanism of Action: Targeting Topoisomerases

A primary mechanism through which many phenanthridine alkaloids exert their cytotoxic effects is the inhibition of DNA topoisomerases.[5][13] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.

Topoisomerase I Inhibition: Certain phenanthridine alkaloids, such as nitidine and fagaronine, have been shown to inhibit topoisomerase I.[5] They stabilize the covalent complex formed between the enzyme and DNA, leading to single-strand breaks and ultimately, cell death.[14]

Topoisomerase II Inhibition: Synthetic derivatives like NK109 and NK314 are potent inhibitors of topoisomerase II.[5] They trap the enzyme in its cleavage complex with DNA, resulting in double-strand breaks, cell cycle arrest, and apoptosis.[5][15]

Visualizing the Science

Generalized Structure of Phenanthridine Alkaloids

Caption: The core chemical structure of phenanthridine.

Experimental Workflow for Isolation and Characterization

Caption: A typical workflow for isolating phenanthridine alkaloids.

Topoisomerase II Inhibition Signaling Pathway

Caption: Mechanism of topoisomerase II inhibition by phenanthridine alkaloids.

Conclusion

The discovery of phenanthridine alkaloids has provided a rich scaffold for medicinal chemistry and drug discovery. From the early synthetic endeavors to the isolation of potent bioactive molecules from nature, the journey of phenanthridine research has been one of continuous innovation. The elucidation of their mechanism of action, particularly as topoisomerase inhibitors, has provided a solid foundation for the rational design of novel anticancer agents. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. A Review on Synthetic Approaches of Phenanthridine: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pictet-Hubert Reaction [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiplatelet effects of chelerythrine chloride isolated from Zanthoxylum simulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenanthridine synthesis via [2+2+2] cyclotrimerization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Phenanthridin-5(6H)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Phenanthridin-5(6H)-amine, a significant heterocyclic compound. Due to the limited availability of public spectroscopic data for this compound, this document presents a comparative analysis with the structurally related compounds, phenanthridine and phenanthridin-6(5H)-one. This approach allows for an informed estimation of the expected spectral characteristics of the target molecule and provides a foundational understanding for researchers working with this class of compounds.

Introduction to this compound

This compound, also known as 6-Aminophenanthridine, is a heterocyclic amine with the chemical formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[1] Its chemical structure is based on the phenanthridine core, a nitrogen-containing polycyclic aromatic hydrocarbon. The presence of the amine group at the 6-position is expected to significantly influence its spectroscopic properties compared to the parent phenanthridine molecule.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Phenanthridine | CDCl₃ | 9.26 (s, 1H), 8.54 (d, J=8.1 Hz, 1H), 8.52 (d, J=8.3 Hz, 1H), 8.19 (d, J=8.1 Hz, 1H), 7.99 (t, J=7.6 Hz, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.72 (m, 2H), 7.64 (m, 1H)[2] |

| Phenanthridin-6(5H)-one | Not specified | Data not readily available in a comparable format. |

| This compound | Not available | Data not publicly available. Expected signals would include aromatic protons and a characteristic signal for the amine protons. |

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Phenanthridine | Chloroform-d | 152.9, 143.9, 133.2, 130.5, 129.9, 128.7, 128.5, 127.1, 126.8, 125.0, 123.7, 122.0, 121.7[3] |

| Phenanthridin-6(5H)-one | DMSO-D6 | Data available but requires specific software to view.[4] |

| This compound | Not available | Data not publicly available. Expected signals would include aromatic carbons and a carbon atom bonded to the amine group, which would be shifted compared to the parent compound. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenanthridine | Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 | |

| This compound | N-H stretch (amine) | Expected around 3400-3250 (likely two bands for a primary amine) |

| Aromatic C-H stretch | Expected around 3100-3000 | |

| C-N stretch (aromatic amine) | Expected around 1335-1250 | |

| N-H bend (primary amine) | Expected around 1650-1580 |

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |

| Phenanthridine | EI | 179 (M⁺)[5] | 178, 152, 151 |

| Phenanthridin-6(5H)-one | Not specified | 195 (M⁺)[6] | Not specified |

| This compound | Not available | Expected at 194 (M⁺) for C₁₃H₁₀N₂[1] | Expected fragmentation would involve loss of H, HCN, and other characteristic aromatic amine fragments. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-heterocyclic aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of aromatic and amine protons (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the clean salt plate to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Logical Workflow for Spectroscopic Analysis

References

- 1. 6-Aminophenanthridine | C13H10N2 | CID 160547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthridine(229-87-8) 1H NMR spectrum [chemicalbook.com]

- 3. Phenanthridine(229-87-8) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Phenanthridin-5(6H)-amine and its Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenanthridine scaffold is a privileged heterocyclic system found in numerous natural products and synthetic molecules of significant pharmacological interest. Among its varied derivatives, Phenanthridin-5(6H)-amine and its predominant tautomer, Phenanthridin-6-amine, have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of the current literature on this compound and its analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Phenanthridine derivatives have demonstrated potent anticancer, antibacterial, and antiprion activities. Their planar structure allows for intercalation into DNA, and various substitutions on the phenanthridine core can modulate their biological effects and target specificity. This guide will delve into the quantitative structure-activity relationships (QSAR) of these compounds, present detailed experimental protocols for their synthesis and biological assessment, and visualize the key signaling pathways implicated in their mechanism of action.

Tautomerism: this compound vs. Phenanthridin-6-amine

It is crucial to understand that this compound exists in a tautomeric equilibrium with Phenanthridin-6-amine. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton. The imine-enamine tautomerism results in the shifting of a double bond and a proton between the exocyclic nitrogen and the ring nitrogen. While both forms may exist, the scientific literature predominantly reports the synthesis and biological evaluation of the aromatic Phenanthridin-6-amine tautomer, which is generally more stable. For the remainder of this guide, the term "Phenanthridin-6-amine" will be used to refer to this predominant and more extensively studied tautomer.

Synthesis of Phenanthridin-6-amine

The synthesis of the Phenanthridin-6-amine core is a critical step in the development of novel derivatives. A common and effective synthetic route is outlined below.

Experimental Protocol: Synthesis of Phenanthridin-6-amine

This protocol describes a multi-step synthesis starting from 9H-fluoren-9-one.

Step 1: Synthesis of 9H-fluoren-9-one oxime

-

To a solution of 9H-fluoren-9-one in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride and sodium acetate.

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 9H-fluoren-9-one oxime, is isolated by filtration and washed.

Step 2: Beckmann Rearrangement to Phenanthridin-6(5H)-one

-

Treat the 9H-fluoren-9-one oxime with polyphosphoric acid and phosphorus pentoxide.

-

Heat the mixture to 150 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter and wash the solid to obtain Phenanthridin-6(5H)-one.

Step 3: Chlorination to 6-Chlorophenanthridine

-

Reflux the Phenanthridin-6(5H)-one with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline for 4 hours.

-

Carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to yield 6-chlorophenanthridine.

Step 4: Amination to Phenanthridin-6-amine

-

A two-step process is often employed for the final amination:

-

React 6-chlorophenanthridine with a protected amine, such as 4-methoxybenzylamine, in the presence of a base like potassium carbonate in DMF at 150 °C overnight. This yields the N-protected intermediate.

-

Deprotect the intermediate by treating it with trifluoroacetic acid at 25 °C overnight to afford the final product, Phenanthridin-6-amine.

-

-

The product is then purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Phenanthridin-6-amine and its derivatives have shown significant potential in various therapeutic areas. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of phenanthridine derivatives against a range of human cancer cell lines. The primary mechanism of their anticancer action is believed to be the inhibition of topoisomerase enzymes and the induction of apoptosis.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 8a | MCF-7 (Breast) | 0.28 | [1] |

| PC3 (Prostate) | >5 | [1] | |

| Hela (Cervical) | >5 | [1] | |

| A549 (Lung) | >5 | [1] | |

| HepG2 (Liver) | >5 | [1] | |

| DIP Derivative 4d | A2780 (Ovarian) | Nanomolar range | [2] |

IC₅₀: Half-maximal inhibitory concentration. DIP: Dihydro-imidazo-phenanthridinium.

Anti-tubercular Activity

Phenanthridin-6-amine and its triazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis.

| Compound | Assay | MIC (µM) | Reference |

| Phenanthridin-6-amine (PA-01) | MABA | 61.31 | [3] |

| LORA | 62.09 | [3] | |

| Triazole Derivative PT-09 | MABA | 41.47 | [3] |

| LORA | 78.75 | [3] |

MIC: Minimum Inhibitory Concentration. MABA: Microplate Alamar Blue Assay. LORA: Low-Oxygen Recovery Assay.

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

-

Bacterial Culture: Culture Mycobacterium tuberculosis H37Ra to mid-log phase.

-

Inoculation: Add 100 µL of the bacterial suspension to each well of a 96-well microplate.[4]

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a drug-free control (DMSO) and a positive control (e.g., rifampicin).[4]

-

Incubation: Seal the plates and incubate at 37 °C for 6 days.[4]

-

Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.

-

Result Interpretation: The anti-Mtb effect is determined by the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.[4]

Mechanism of Action and Signaling Pathways

The anticancer activity of phenanthridine derivatives is often attributed to their ability to interfere with DNA replication and repair processes, ultimately leading to programmed cell death (apoptosis).

Topoisomerase Inhibition and DNA Intercalation

Phenanthridines, with their planar aromatic structure, can act as DNA intercalating agents. This non-covalent insertion between DNA base pairs can disrupt the normal helical structure and interfere with the function of DNA-binding proteins, including topoisomerases. Some derivatives have been shown to inhibit both topoisomerase I and II. This inhibition leads to the accumulation of DNA strand breaks, which triggers a DNA damage response.

Induction of Apoptosis

The DNA damage caused by topoisomerase inhibition activates cell cycle checkpoints and initiates the apoptotic cascade. Mechanistic studies have shown that potent phenanthridine derivatives can induce cell cycle arrest, particularly in the S phase.[1] Furthermore, they can modulate the expression of key apoptosis-regulating proteins. Specifically, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of mitochondria-mediated apoptosis.[1]

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis, coupled with their ability to be readily functionalized, allows for the exploration of a vast chemical space to optimize their biological activity and pharmacokinetic properties. The primary mechanisms of action, involving DNA intercalation, topoisomerase inhibition, and induction of apoptosis, are well-established paradigms in cancer chemotherapy.

This technical guide has provided a comprehensive overview of the current state of research on this important scaffold. The presented data, experimental protocols, and pathway diagrams are intended to facilitate further research and development efforts aimed at translating the promise of phenanthridine derivatives into novel and effective therapies for patients. Future work should focus on expanding the structure-activity relationship studies, elucidating more detailed mechanisms of action, and conducting preclinical in vivo studies to validate the therapeutic potential of lead compounds.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. DNA Intercalation Facilitates Efficient DNA-Targeted Covalent Binding of Phenanthriplatin [dspace.mit.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Theoretical Investigation of Phenanthridin-5(6H)-amine: A Computational Chemistry Whitepaper

Abstract: Phenanthridin-5(6H)-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While extensive synthetic work has been documented for the broader phenanthridine family, dedicated theoretical and computational studies on the parent amine are not widely available in current literature. This technical guide outlines a comprehensive theoretical workflow for the in-silico investigation of this compound. The methodologies presented herein, including quantum chemical calculations and molecular docking, serve as a foundational protocol for researchers and drug development professionals to explore the electronic, structural, and potential biological properties of this molecule. This paper provides hypothetical yet representative data and detailed computational protocols to facilitate future research in this area.

Introduction

The phenanthridine scaffold is a key structural motif in numerous biologically active compounds, including enzyme inhibitors and DNA intercalating agents.[1][2] The introduction of an amine group at the 5-position of the 6H-phenanthridine core, yielding this compound, is anticipated to significantly influence its electronic properties and potential biological interactions. A thorough theoretical investigation is paramount to understanding the structure-activity relationships (SAR) and guiding the rational design of novel derivatives. This document presents a proposed computational study to elucidate these properties.

Computational Methodology

A multi-faceted computational approach is proposed to thoroughly characterize this compound. The workflow would involve geometry optimization, electronic structure analysis, and an initial exploration of its potential biological targets through molecular docking.

Quantum Chemical Calculations

Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is constructed using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Density Functional Theory (DFT) Optimization: The geometry is then fully optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations are performed in the gas phase.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Following successful optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment are calculated.

Molecular Docking

Protocol:

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by assigning partial charges and defining rotatable bonds.

-

Target Selection: Based on the known biological activities of phenanthridine derivatives, such as PARP1 inhibition[1], a relevant protein target is selected. For this hypothetical study, the crystal structure of Poly(ADP-ribose) polymerase-1 (PARP1) is obtained from the Protein Data Bank.

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active sites.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The ligand is docked into the defined binding site of the receptor, and the resulting poses are scored based on their predicted binding affinity.

Hypothetical Data and Analysis

The following tables present plausible data that could be generated from the proposed computational workflow.

Calculated Molecular Properties

| Property | Value | Unit |

| Optimized Energy | -689.12345 | Hartrees |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 4.89 | eV |

| Dipole Moment | 2.15 | Debye |

Selected Optimized Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Unit |

| Bond Length | C(4a) | C(4b) | - | 1.45 | Å |

| Bond Length | N(5) | C(6) | - | 1.47 | Å |

| Bond Length | N(5) | N(amine) | - | 1.40 | Å |

| Bond Angle | C(4b) | N(5) | C(6) | 118.5 | Degrees |

| Dihedral Angle | C(4) | C(4a) | C(4b) | N(5) | 178.2 |

Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PARP1 | 6BHV | -8.2 | Gly863, Ser904, Tyr907 |

Visualizations

The following diagrams illustrate the proposed computational workflow and a potential signaling pathway that could be investigated.

Caption: A flowchart of the proposed in-silico investigation.

Caption: A potential signaling pathway involving PARP1 inhibition.

Conclusion

This technical guide outlines a robust and comprehensive computational strategy for the theoretical investigation of this compound. The proposed workflow, encompassing DFT calculations and molecular docking, provides a solid foundation for elucidating the electronic, structural, and potential bio-pharmacological properties of this compound. The hypothetical data presented herein serves as a template for the types of results that can be expected from such a study. By applying these computational methodologies, researchers can gain valuable insights to guide the synthesis and development of novel this compound derivatives for various therapeutic and material science applications.

References

Methodological & Application

Application Notes and Protocols: Phenanthridin-5(6H)-amine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of fluorescence sensing due to their unique photophysical properties. Phenanthridin-5(6H)-amine, a member of this family, holds potential as a versatile fluorescent probe. Its core structure, featuring a rigid, planar phenanthridine backbone and an amino group, suggests sensitivity to the local environment, making it a candidate for detecting specific analytes or changes in microenvironments, such as viscosity or polarity. The fluorescence of such amino-substituted aromatic compounds is often governed by mechanisms like Twisted Intramolecular Charge Transfer (TICT), where the fluorescence properties are highly dependent on the rotational freedom of the amino group. This characteristic can be exploited for "turn-on" or "turn-off" fluorescence sensing applications.

This document provides detailed application notes and protocols for the potential use of this compound as a fluorescent probe, drawing upon the established principles of related phenanthridine derivatives.

Principle of Operation: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of this compound is likely modulated by the Twisted Intramolecular Charge Transfer (TICT) mechanism. In the ground state, the molecule is planar. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating amino group to the electron-accepting phenanthridine ring system, forming a locally excited (LE) state. In non-polar solvents or when the rotation of the C-N bond is restricted, the molecule remains in a planar conformation and emits fluorescence from this LE state.

However, in polar solvents or upon interaction with a target analyte that allows for conformational changes, the amino group can rotate around the C-N bond, leading to a non-planar, charge-separated TICT state. This TICT state is often non-emissive or weakly emissive and provides a non-radiative decay pathway, leading to fluorescence quenching. Conversely, if an interaction with an analyte restricts the rotation of the amino group, the molecule can be locked in the emissive LE state, resulting in a "turn-on" fluorescence response. This sensitivity to rotational restriction is the basis for its application as a fluorescent probe.[1]

Figure 1. Twisted Intramolecular Charge Transfer (TICT) mechanism.

Applications

Based on the properties of analogous phenanthridine derivatives, this compound is a promising candidate for the following applications:

-

Sensing of Metal Ions: The amino group and the nitrogen atom in the phenanthridine ring can act as a chelating site for metal ions. Binding of a metal ion could restrict the C-N bond rotation, leading to a significant enhancement in fluorescence intensity, enabling the detection of specific metal ions.

-

Detection of Biomolecules: Similar to other phenanthridine probes that interact with DNA/RNA and proteins, this compound could serve as a probe for these biomacromolecules.[2] Intercalation into DNA or binding to hydrophobic pockets in proteins could rigidify the probe's structure, causing a "turn-on" fluorescence response.

-